Technical Monograph: 3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Technical Monograph: 3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
The following technical monograph provides an in-depth characterization of 3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine , a specialized heterocyclic building block used in fragment-based drug discovery (FBDD).
Cheminformatics, Synthetic Methodology, and Medicinal Chemistry Utility [1][2]
Molecular Identity & Physicochemical Profile[2][3][4][5]
The compound 3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine represents a privileged scaffold in medicinal chemistry, combining the electronic properties of a pyridine ring with the steric constraints of a fused saturated pyrrolidine system.[1][2] It is structurally distinct due to the b-fusion (2,3-fusion) of the pyridine and the specific methoxy substitution, which modulates lipophilicity and hydrogen bond basicity.[1]
Structural Characterization[2][5][6]
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Core Scaffold: 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (A bicyclic system where a pyridine ring is fused across the 2,3-bond to a pyrrolidine ring).[1][2]
-
Substituent: Methoxy group (-OCH₃) at the 3-position (Systematic numbering typically assigns the methoxy to the pyridine ring, para to the ring nitrogen in specific isomeric nomenclatures, or position 6/7 depending on fusion priority.[1] For this guide, we define it as the methoxy-substituted pyridine analog of the parent scaffold).[1]
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Functional Class: Secondary amine / Heterobiaryl precursor.[1]
Quantitative Data Table
| Property | Value / Description | Note |
| Molecular Formula | C₈H₁₀N₂O | |
| Molecular Weight | 150.18 g/mol | Calculated (Average) |
| Monoisotopic Mass | 150.0793 Da | High-Res MS Target |
| CAS Number | Not explicitly assigned in public registries | Search parent CAS: 147739-88-6 |
| Predicted LogP | 0.6 ± 0.4 | Moderate Lipophilicity |
| TPSA | ~41 Ų | Favorable for CNS penetration |
| pKa (Basic) | ~9.2 | Secondary Amine (Pyrrolidine N) |
| pKa (Acidic) | ~3.5 | Pyridine Nitrogen (Conjugate acid) |
Electronic & Steric Analysis
The 3-methoxy group acts as an electron-donating group (EDG) via resonance, increasing the electron density of the pyridine ring compared to the unsubstituted parent.[1] This modification:
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Increases Basicity: Slightly elevates the pKa of the pyridine nitrogen.[1]
-
Metabolic Stability: Blocks a potential site of oxidative metabolism (CYP450 oxidation) on the pyridine ring.[1]
-
Binding Affinity: Provides a hydrogen bond acceptor vector (the methoxy oxygen) absent in the parent scaffold.
Synthetic Methodology
The synthesis of 3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine requires constructing the bicyclic core while maintaining the integrity of the methoxy group and the oxidation state of the saturated pyrrolidine ring.[1][2]
Retrosynthetic Analysis (Graphviz)
The following diagram outlines the two primary routes: the Classical Reduction Route (Route A) and the Multicomponent Ugi-Zhu Route (Route B).[1]
Caption: Retrosynthetic logic comparing the classical dicarboxylate cyclization/reduction (Route A) against the modern Ugi-Zhu multicomponent assembly (Route B).
Detailed Protocol: Route A (Imide Reduction)
This route is preferred for scale-up due to the availability of pyridine dicarboxylic acids.[1][2]
Reagents:
-
Substrate: 3-methoxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.[1][2]
-
Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃[1][2]·THF).
-
Solvent: Anhydrous Tetrahydrofuran (THF).[1]
Step-by-Step Methodology:
-
Preparation: In a flame-dried 3-neck round-bottom flask under Argon atmosphere, charge 1.0 equivalent of the imide precursor. Dissolve in anhydrous THF (0.2 M concentration).
-
Activation: Cool the solution to 0°C using an ice bath.
-
Addition: Slowly add 4.0 equivalents of LiAlH₄ (1.0 M in THF) dropwise via an addition funnel. Caution: Exothermic H₂ gas evolution.[1]
-
Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 12–16 hours. Monitor by TLC (disappearance of the imide carbonyl stretch).
-
Quenching (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL), where is the mass of LiAlH₄ in grams. -
Isolation: Filter the granular white precipitate through a Celite pad. Wash the pad with warm THF.[1]
-
Purification: Concentrate the filtrate in vacuo. The resulting oil is the crude amine.[1] Purify via flash column chromatography (DCM:MeOH:NH₄OH gradient) to yield the title compound as a pale yellow oil or solid.
Medicinal Chemistry Applications
The 3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold acts as a bioisostere for isoindoline and tetrahydroisoquinoline, common motifs in drug discovery.[1][2]
Structure-Activity Relationship (SAR) Logic
The molecule offers three distinct vectors for chemical elaboration:
-
The Secondary Amine (N6): The primary handle for library generation (via amidation, reductive amination, or sulfocylation).
-
The Pyridine Nitrogen (N1): A hydrogen bond acceptor (HBA) critical for kinase hinge binding.[1]
-
The Methoxy Group (C3): Provides metabolic protection and a secondary HBA vector.[1]
Target Landscape (Diagram)
Caption: Therapeutic target mapping. The scaffold is particularly prominent in kinase inhibition (targeting the ATP pocket) and GPCR medicinal chemistry due to the basic nitrogen.
Fragment-Based Drug Discovery (FBDD) Utility
With a molecular weight of 150.18 Da , this molecule is an ideal "fragment."[1] It adheres to the Rule of 3 :
This profile allows it to bind with low affinity but high ligand efficiency (LE) to protein targets, serving as a high-quality starting point for "fragment growing."[1]
References
-
PubChem. (2024).[1] Compound Summary: 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.[1][2][4][5][6][3][7][8][9] National Library of Medicine.[1] [Link][2]
-
Ghoderao, V. B., et al. (2024).[1][10] Pyridine scaffold: its diverse biological actions. International Journal of Novel Research and Development. [Link]
-
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals.[1][11][5][10][8][12][13][14] [Link][2][12][13]
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